molecular formula C17H15Cl2NO2 B4174037 N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide

Cat. No. B4174037
M. Wt: 336.2 g/mol
InChI Key: NTYQUJZBKZOAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide, also known as ABT-200, is a small molecule inhibitor that targets a specific protein called Bcl-2. Bcl-2 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. ABT-200 has been studied extensively for its potential as a cancer therapy, particularly in the treatment of hematological malignancies such as lymphoma and leukemia.

Mechanism of Action

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide works by binding to the BH3 domain of Bcl-2, preventing it from inhibiting apoptosis. This allows pro-apoptotic proteins to activate the apoptotic pathway, leading to cell death in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
In addition to inducing apoptosis, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide as a research tool is its selectivity for cancer cells that overexpress Bcl-2. This allows researchers to study the effects of Bcl-2 inhibition specifically in cancer cells, without affecting normal cells. However, one limitation of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide. One area of interest is the development of combination therapies that include N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide, chemotherapy, and/or radiation therapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide therapy. Finally, there is ongoing research into the development of more potent and selective Bcl-2 inhibitors that may be even more effective than N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide.

Scientific Research Applications

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been the subject of numerous scientific studies exploring its potential as a cancer therapy. In preclinical studies, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, while sparing normal cells that do not express high levels of Bcl-2. This selectivity makes N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-22-12-6-4-5-11(9-12)16(21)20-15-8-3-2-7-13(15)14-10-17(14,18)19/h2-9,14H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQUJZBKZOAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3CC3(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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